molecular formula C8H7FINO B2614156 5-fluoro-2-iodo-N-methylbenzamide CAS No. 1311750-94-3

5-fluoro-2-iodo-N-methylbenzamide

Cat. No.: B2614156
CAS No.: 1311750-94-3
M. Wt: 279.053
InChI Key: SQNWJIJTMHUDAU-UHFFFAOYSA-N
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Description

“5-fluoro-2-iodo-N-methylbenzamide” is a chemical compound with the molecular formula C9H9FINO2 . It has an average mass of 309.076 Da and a mono-isotopic mass of 308.966187 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, enzymatic synthesis of fluorinated compounds has been studied extensively . Enzyme catalysis is essential for the synthesis of fluorinated compounds . The loop structure of fluorinase is key to forming the C-F bond .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 309.08 . The compound’s melting point is 96.5-97.5 °C, and its boiling point is predicted to be 375.1±32.0 °C . The predicted density is 1.742±0.06 g/cm3 .

Scientific Research Applications

Cancer Chemotherapy and Biochemical Studies

  • Fluorinated Pyrimidines in Cancer Chemotherapy : Fluorinated pyrimidines, notably 5-fluorouracil (5-FU), are pivotal in cancer chemotherapy, especially for treating solid tumors such as breast and gastrointestinal cancers. Their clinical utility is derived from their ability to interfere with nucleic acid synthesis, demonstrating significant palliative benefits in advanced cancer stages. The review of clinical applications emphasizes the metabolic fate and chemotherapeutic trials of these compounds (Heidelberger & Ansfield, 1963).
  • Advancements in Fluorine Chemistry for Cancer Treatment : The precision in utilizing fluorinated pyrimidines has been enhanced through developments in fluorine chemistry, impacting the synthesis methods, study of metabolism and biodistribution, and understanding of their biological effects on nucleic acid structure and function. This review also touches on the roles of RNA and DNA modifying enzymes in the cytotoxicity of fluorinated compounds, highlighting the potential for more precise cancer treatment strategies in personalized medicine (Gmeiner, 2020).

Drug Delivery Systems

  • Innovative Drug Delivery Systems for Topical Use of 5-FU : The development of microemulsions and nanocarriers has significantly impacted the bioavailability of 5-FU, facilitating its deeper penetration into the skin. Such advancements are promising for the treatment of precancerous and cancerous lesions, with clinical pilot studies suggesting enhanced effectiveness of 5-FU in various formulations for skin treatment (Oliveira et al., 2020).

Future Directions

While specific future directions for “5-fluoro-2-iodo-N-methylbenzamide” were not found in the search results, fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . Therefore, the synthesis and study of such compounds, including “this compound”, remain an active area of research.

Properties

IUPAC Name

5-fluoro-2-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNWJIJTMHUDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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